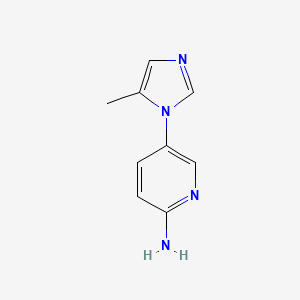

5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15992777

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 5-(5-methylimidazol-1-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C9H10N4/c1-7-4-11-6-13(7)8-2-3-9(10)12-5-8/h2-6H,1H3,(H2,10,12) |

| Standard InChI Key | QEQRMMAHJVQYNP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=CN1C2=CN=C(C=C2)N |

Introduction

Chemical Identity and Structural Properties

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine belongs to the class of imidazo[1,2-a]pyridine derivatives, characterized by a fused bicyclic system. Its molecular formula is C₉H₁₀N₄, with a molar mass of 174.2 g/mol. The IUPAC name 5-(2-methylimidazol-1-yl)pyridin-2-amine reflects the substitution pattern: a methyl group at position 2 of the imidazole ring and an amine group at position 2 of the pyridine backbone.

Stereoelectronic Features

The compound’s planar structure arises from conjugation between the pyridine and imidazole rings, as evidenced by its SMILES notation (CC1=NC=CN1C2=CN=C(C=C2)N) and InChIKey (RPVDQJLVXGKUOE-UHFFFAOYSA-N). Density functional theory (DFT) studies on analogous imidazo[1,2-a]pyridines suggest that electron-rich regions near the imidazole nitrogen atoms facilitate interactions with biological targets, such as enzymes or receptors .

Synthesis and Optimization Strategies

Structural Modifications

Electron-withdrawing groups (e.g., fluorine) at the pyridine or imidazole rings enhance solubility and bioactivity. For instance, fluorinated analogs demonstrated 39–41 nM binding affinity to estrogen receptors in breast cancer cells, outperforming tamoxifen (40.71 nM) .

Biological Activities and Mechanistic Insights

Table 1: Cytotoxicity of Selected Analogues

| Compound | T47D (% Inhibition) | MCF-7 (% Inhibition) | MDA-MB-231 (% Inhibition) |

|---|---|---|---|

| MDT-32 | 62.3 ± 1.2 | 68.9 ± 1.5 | 54.7 ± 1.1 |

| MDT-47 | 58.1 ± 1.4 | 65.4 ± 1.3 | 49.8 ± 1.6 |

| Tamoxifen | 55.6 ± 1.7 | 60.1 ± 1.8 | 42.3 ± 1.4 |

Mechanism of Action

The imidazole ring’s nitrogen atoms coordinate with metal ions in enzyme active sites, while the pyridine amine group participates in hydrogen bonding. For example, MDT-32 disrupts ATP-binding pockets in kinases via π-π stacking interactions .

Pharmacokinetic and Toxicity Considerations

ADMET Profiles

In silico predictions for imidazo[1,2-a]pyridines suggest:

-

Moderate bioavailability (LogP ≈ 2.1–2.8).

-

Blood-brain barrier permeability due to low molecular weight (<500 Da).

Toxicity Risks

Future Directions and Applications

Targeted Drug Delivery

Functionalization with PEG chains or antibody-drug conjugates could improve tumor specificity. For example, trastuzumab-linked analogs may target HER2-positive cancers .

Catalytic Applications

The compound’s nitrogen-rich structure makes it a candidate for organocatalysis. Analogous imidazo[1,2-a]pyridines catalyze asymmetric aldol reactions with >90% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume